T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Overview
Description
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, a benzyloxycarbonylamino group, and a 4-oxo-butyrate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods typically involve the use of microreactor systems that allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate involves several steps:
Protonation: The tert-butyl carbamate becomes protonated.
Loss of tert-butyl cation: This results in the formation of a carbamic acid.
Decarboxylation: The carbamic acid undergoes decarboxylation to produce a free amine.
The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Widely used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl Carbamate: Commonly used as a protecting group for amines.
α,β-Unsaturated Carbonyl Compounds: Key building blocks in organic chemistry.
Uniqueness
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable intermediate in both academic and industrial research.
Biological Activity
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, with the CAS number 78553-60-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, metabolic stability, and implications in drug development.
- Chemical Formula : C₁₆H₂₁NO₅
- Molecular Weight : 307.34 g/mol
- PubChem CID : 10590835
Structural Characteristics
The compound features a t-butyl group, which is known to influence the metabolic stability and biological activity of various pharmaceuticals. The presence of a benzyloxycarbonylamino group contributes to its potential as a bioactive molecule.
Pharmacological Implications
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Antitumor Properties : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in vitro, making it a candidate for further cancer research.
Metabolic Stability
The t-butyl group is often associated with challenges in metabolic stability. Studies have shown that while it can enhance lipophilicity, it may also lead to rapid clearance in vivo due to oxidative metabolism by cytochrome P450 enzymes. For instance, compounds containing t-butyl groups have been observed to undergo significant metabolism in liver microsomes, impacting their pharmacokinetic profiles .
Table 1: Metabolic Stability Comparisons
Compound | Clearance (mL/min/kg) | Major Metabolites | CYP Involvement |
---|---|---|---|
t-Butyl Analog 1 | 20 | Alcohol derivative | CYP 3A4/5, 2D6 |
This compound | TBD | TBD | TBD |
Alternative Compound | 5 | Stable metabolite | Minimal |
Note: TBD indicates data not yet available or under investigation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on structurally related compounds demonstrated that modifications to the t-butyl group could significantly alter metabolic pathways and enhance stability. The introduction of polar substituents was found to improve metabolic stability without compromising biological activity .
- In Vivo Pharmacokinetics : Research involving animal models has shown that the clearance rates of t-butyl-containing compounds vary significantly based on structural modifications. For example, replacing the t-butyl group with more stable moieties consistently resulted in lower clearance rates and improved half-lives .
- Biological Assays : Various assays have been employed to evaluate the antimicrobial and anticancer properties of this compound. Initial results indicate promising activity against specific cancer cell lines and bacterial strains, warranting further exploration into its therapeutic potential.
Properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZDYXUDRDZHG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442243 | |
Record name | AG-H-15125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-60-3 | |
Record name | AG-H-15125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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